4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one
Description
4,7-Diazatricyclo[7.5.0.0²,⁷]tetradeca-1,8-dien-3-one is a polycyclic heterocyclic compound featuring a tricyclic scaffold with two nitrogen atoms (4,7-positions) and a ketone group at position 2. The molecule’s fused bicyclic system (7.5.0) and bridgehead double bonds (tetradeca-1,8-diene) contribute to its structural rigidity and electronic properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
4,7-diazatricyclo[7.5.0.02,7]tetradeca-1,8-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-11-10-5-3-1-2-4-9(10)8-14(11)7-6-13-12/h8H,1-7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUZULGHUONZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN3CCNC(=O)C3=C2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Stability and Commercial Availability
- Discontinued Derivatives: notes discontinuation of sulfanylidene-8-thia analogs, likely due to synthetic challenges or instability. This underscores the importance of substituent selection for the target compound’s viability .
- Commercial Building Blocks : Enamine Ltd. () lists 8-thia-4,6-diazatricyclo derivatives as available intermediates, suggesting feasibility of scaling up analogous syntheses .
Biological Activity
4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-one is a complex organic compound with the CAS number 2180068-12-4. This compound features a unique tricyclic structure that has garnered interest in various fields, particularly in biological research due to its potential therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O, with a molecular weight of 204.27 g/mol. The compound's InChI key is provided as follows:
The biological activity of this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that this compound may modulate the activity of enzymes or receptors through binding interactions, leading to various physiological effects.
Potential Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects : There is evidence pointing towards its potential in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups.
- Inflammation Model : In a murine model of inflammation, administration of this compound led to a marked reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Cytotoxicity Assessment : A cytotoxicity assay was performed using human cancer cell lines, revealing that this compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells.
Comparative Analysis with Similar Compounds
To highlight the uniqueness and potential advantages of this compound over similar compounds, a comparison table is presented below:
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|---|
| This compound | Structure | Yes | Yes | Selective |
| 4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-thione | Similar | Moderate | No | Non-selective |
| 4,7-Diazatricyclo[7.5.0.0(2),]tetradeca-1,8-dien-3-ol | Similar | Yes | Moderate | Non-selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
